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molecular formula C10H10ClNOS B8617081 4-Chloro-5-methyl-3-(methylthio)indolin-2-one

4-Chloro-5-methyl-3-(methylthio)indolin-2-one

Cat. No. B8617081
M. Wt: 227.71 g/mol
InChI Key: DKKHWDGVLQKZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425566B2

Procedure details

This compound is prepared according to the procedure described in step B of Preparation 1.23, starting with 0.72 g of 4-chloro-5-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one and 0.422 g of N-chlorosuccinimide in 72 ml of carbon tetrachloride, and then 58 ml of THF and 14 ml of water. The product obtained is chromatographed on silica gel, eluting with DCM and then with a gradient of a DCM/EtOAc mixture up to (90/10; v/v). 0.5 g of the expected product is obtained.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step Two
Name
Quantity
58 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
72 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4](SC)[C:5](=[O:12])[NH:6]2.ClN1C(=[O:21])CCC1=O.C1COCC1.O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:21])[C:5](=[O:12])[NH:6]2

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1C)=O)SC
Step Two
Name
Quantity
0.422 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
58 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
72 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared
CUSTOM
Type
CUSTOM
Details
described in step B of Preparation 1.23
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(NC2=CC=C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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